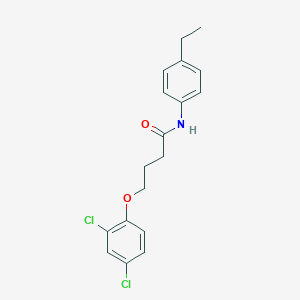

4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide

Description

4-(2,4-Dichlorophenoxy)-N-(4-ethylphenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2,4-dichlorophenoxy group at the 4-position and a 4-ethylphenyl moiety attached to the amide nitrogen. Its molecular formula is C₁₈H₁₉Cl₂NO₂, with a molecular weight of 352.26 g/mol .

Properties

Molecular Formula |

C18H19Cl2NO2 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide |

InChI |

InChI=1S/C18H19Cl2NO2/c1-2-13-5-8-15(9-6-13)21-18(22)4-3-11-23-17-10-7-14(19)12-16(17)20/h5-10,12H,2-4,11H2,1H3,(H,21,22) |

InChI Key |

FRQWXNBFFIOOSV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide typically involves the reaction of 2,4-dichlorophenol with 4-ethylphenylbutanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide is scaled up using large reactors and automated processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Position Effects

- Electron-Withdrawing Groups: The acetyl group in N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide increases polarity, which may improve water solubility but reduce membrane permeability.

Bioactivity Correlations

- Compounds with methylenedioxybenzyl groups (e.g., 6c in ) exhibit inhibitory activity against Pseudomonas, suggesting the dichlorophenoxy moiety’s role in target recognition.

Biological Activity

4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide is a compound of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a dichlorophenoxy group and an ethylphenyl moiety. Its molecular formula is CHClN\O, with a molecular weight of approximately 352.3 g/mol. The structural configuration contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that 4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.

- Anticancer Potential : Investigations have indicated its potential to inhibit tumor growth, making it a candidate for cancer therapeutics.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : It modulates the activity of enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Cytokine Modulation : Studies have demonstrated that it can suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6, which are crucial in mediating inflammatory responses.

Case Studies

A series of studies have evaluated the biological activity of 4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide:

-

In Vitro Studies :

- A study reported significant inhibition of IL-6 and TNF-α mRNA expression in cell cultures treated with this compound, indicating its potential as an anti-inflammatory agent .

- Another investigation highlighted its effectiveness against various cancer cell lines, demonstrating reduced cell viability and proliferation .

- In Vivo Studies :

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-ethylphenyl 2-(2,4-dichlorophenoxy)propanoate | Contains similar dichlorophenoxy group | Anti-inflammatory |

| Ethyl 4-(4-(2,4-dichlorophenoxy)butanamido)benzoate | Similar amidic structure with variations in side groups | Antimicrobial |

| 2,4-dichlorophenol | A simpler precursor compound with similar chlorinated features | Antimicrobial |

The unique combination of the dichlorophenoxy and ethylphenyl groups in 4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide enhances its chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.